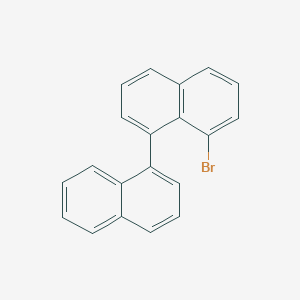

8-Bromo-1,1'-binaphthalene

Description

Significance of the Binaphthalene Core in Contemporary Organic Chemistry

The 1,1'-binaphthalene (B165201) framework, consisting of two naphthalene (B1677914) rings linked at their 1 and 1' positions, is a cornerstone of modern organic chemistry. Its unique structural characteristic is atropisomerism, a type of chirality arising from restricted rotation around the single bond connecting the two naphthalene units. This results in two stable, non-superimposable enantiomers, which have proven invaluable in the field of asymmetric synthesis. researchgate.netresearchgate.net

The rigidity and well-defined chiral environment of the binaphthalene scaffold make it an exceptional platform for the design of chiral ligands and catalysts. researchgate.net Perhaps the most renowned example is BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene), a ligand that has been instrumental in a multitude of asymmetric catalytic reactions, earning its creators a Nobel Prize. mdpi.com The applications of binaphthyl-based compounds extend beyond catalysis into materials science, where their unique optical and electronic properties are harnessed in the development of novel polymers, dendrimers, and fluorescent sensors. researchgate.netacs.org Furthermore, the binaphthyl motif is present in some natural products and is explored in medicinal chemistry for the development of chiral drugs. researchgate.net

Contextualization of Halogenated Binaphthalenes in Synthetic Methodologies

Halogenated binaphthalenes are pivotal intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecules. The introduction of a halogen atom, such as bromine, onto the binaphthalene core provides a reactive handle for a wide array of chemical transformations. cymitquimica.com

One of the most significant applications of halogenated binaphthalenes is in cross-coupling reactions. For instance, the bromine atom in 8-Bromo-1,1'-binaphthalene can readily participate in reactions like the Suzuki-Miyaura, Stille, and Negishi couplings. rsc.org These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of various functional groups and the synthesis of a diverse range of binaphthyl derivatives with tailored properties.

Furthermore, the bromine substituent can be a precursor for other functional groups through nucleophilic substitution or organometallic chemistry. For example, it can be converted to an amino group, a cyano group, or a hydroxyl group, further expanding the synthetic utility of the halogenated binaphthalene scaffold. rsc.org The strategic placement of halogens on the binaphthyl framework is a key strategy for chemists to access a wide library of chiral ligands, catalysts, and functional materials.

Historical Development and Academic Relevance of 8-Bromo-1,1'-binaphthalene

While the broader class of binaphthyl compounds has been a subject of intense research for decades, the specific compound 8-Bromo-1,1'-binaphthalene has carved out its own niche in the academic and research landscape. Its synthesis is often achieved through established methods of aromatic bromination, though specific procedures can vary.

The academic relevance of 8-Bromo-1,1'-binaphthalene lies primarily in its role as a precursor for creating more elaborate binaphthyl structures. Researchers have utilized this compound in the synthesis of novel chiral ligands for asymmetric catalysis. For example, the bromine atom at the 8-position can influence the steric and electronic properties of the resulting ligand, potentially leading to improved enantioselectivity in catalytic reactions.

Moreover, the study of 8-Bromo-1,1'-binaphthalene and its derivatives contributes to the fundamental understanding of atropisomerism and the structure-property relationships in chiral molecules. The spectroscopic and crystallographic analysis of these compounds provides valuable insights into the conformational behavior and non-covalent interactions that govern their three-dimensional structures.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-8-naphthalen-1-ylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Br/c21-19-13-5-9-15-8-4-12-18(20(15)19)17-11-3-7-14-6-1-2-10-16(14)17/h1-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHKWGQGDSMCJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC4=C3C(=CC=C4)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571989 | |

| Record name | 8-Bromo-1,1'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189824-08-6 | |

| Record name | 8-Bromo-1,1'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Bromo 1,1 Binaphthalene

Direct Bromination Strategies and Regioselectivity Control

Direct electrophilic bromination is a common method for functionalizing aromatic rings. However, in the case of the 1,1'-binaphthalene (B165201) system, the regioselectivity is heavily influenced by both electronic and steric factors, as well as the presence of any existing substituents.

For the parent, unsubstituted 1,1'-binaphthalene, direct bromination does not typically yield the 8-bromo isomer as the major product. The electrophilic substitution of naphthalene (B1677914) itself is kinetically favored at the 1-position (α-position) and thermodynamically favored at the 2-position (β-position). In the 1,1'-binaphthyl system, the positions are further differentiated. Positions 4, 5, and 8 are α-positions, while positions 2, 3, 6, and 7 are β-positions.

In derivatives such as 1,1'-bi-2-naphthol (B31242) (BINOL), the powerful electron-donating effect of the hydroxyl groups at the 2,2'-positions directs electrophilic substitution primarily to the 6,6'-positions. nih.govacs.org Even when the 3,3'-positions are occupied by other groups, bromination still selectively occurs at the 6,6'-positions, demonstrating the overwhelming directing power of the 2,2'-oxygen atoms. acs.org Modifying the electronic properties of these oxygen groups, for instance by converting the hydroxyls to acetates, can shift the regioselectivity to the 5,5'-positions. nih.govacs.org

Direct bromination of (R)-2,2'-(diphenylphospnino)-1,1'-binaphthyl (BINAP) using N-bromosuccinimide (NBS) has been shown to afford the 4,4'-dibromoBINAP in high yield, highlighting another regioselective outcome that avoids the 8-position. tandfonline.com The challenge in achieving direct 8-bromination lies in overcoming the electronic preferences for other positions and the steric hindrance associated with the peri position.

Synthesis from Precursor Binaphthalene Derivatives

Given the challenges of direct bromination, multi-step synthetic sequences starting from pre-functionalized binaphthalene derivatives represent a more viable and controlled route to the 8-bromo-1,1'-binaphthalene core. This approach allows for the strategic introduction of functional groups that can later be converted to the desired bromo substituent.

A notable strategy involves the synthesis of C2-symmetric 8,8'-disubstituted binaphthyl ligands, which proceeds through key intermediates that could, in principle, lead to 8-bromo-1,1'-binaphthalene. One such synthesis begins with the chiral resolution of racemic 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol. nih.gov The enantiopure diol is then protected, for example as a dimethyl ether, before functionalization at the 8,8'-positions.

Two key transformations for introducing functionality at the 8,8'-positions are Vilsmeier-Haack formylation and direct bromination of the activated ring system.

Vilsmeier-Haack Formylation: Treatment of (R)-2,2',7,7'-tetramethoxy-1,1'-binaphthalene with a Vilsmeier reagent (e.g., POCl₃/DMF) leads to the introduction of aldehyde groups at the 8,8'-positions, affording (R)-2,2',7,7'-tetramethoxy-[1,1'-binaphthalene]-8,8'-dicarbaldehyde in high yield. nih.gov This dicarbaldehyde is a versatile intermediate that can be further elaborated. For instance, reduction with sodium borohydride (B1222165) (NaBH₄) yields the corresponding dihydroxy ligand. nih.gov

Direct Bromination of a Precursor: The protected 7,7'-dimethoxy binaphthyl precursor can be directly brominated at the 8,8'-positions using N-bromosuccinimide (NBS) under reflux conditions. nih.gov This reaction provides the dibrominated product, (R)-8,8'-dibromo-2,2',7,7'-tetramethoxy-1,1'-binaphthalene, which is a direct precursor to various 8,8'-difunctionalized binaphthalenes. nih.gov

The following table summarizes the conditions for these key precursor reactions.

| Reaction | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Vilsmeier-Haack Formylation | (R)-2,2',7,7'-tetramethoxy-1,1'-binaphthalene | POCl₃, DMF | (R)-2,2',7,7'-tetramethoxy-[1,1'-binaphthalene]-8,8'-dicarbaldehyde | 81% | nih.gov |

| Bromination | (R)-2,2',7,7'-tetramethoxy-1,1'-binaphthalene | N-Bromosuccinimide (NBS), reflux | (R)-8,8'-dibromo-2,2',7,7'-tetramethoxy-1,1'-binaphthalene | - | nih.gov |

From the 8,8'-dibromo precursor, further transformations can be carried out. For example, treatment with n-butyllithium (n-BuLi) at low temperature generates a dilithio species, which can be quenched with an electrophile like chlorodiphenylphosphine (B86185) to yield an 8,8'-bis(diphenylphosphino) ligand. nih.gov This lithiation-substitution sequence demonstrates that the bromine atoms at the 8,8'-positions serve as effective handles for introducing a wide range of other functional groups.

Advanced Synthetic Approaches to the 8-Bromo-1,1'-binaphthalene Scaffold

Modern cross-coupling reactions provide powerful tools for the construction of biaryl compounds, including complex binaphthalene derivatives. These methods can offer alternative and potentially more convergent pathways to the 8-bromo-1,1'-binaphthalene scaffold, typically by coupling two pre-functionalized naphthalene units.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. A plausible, though not explicitly detailed in the surveyed literature for this specific target, approach would involve the coupling of 1-bromo-8-halonaphthalene with 1-naphthylboronic acid (or vice versa). The synthesis of 1,1'-binaphthalene itself is readily achieved via the Suzuki-Miyaura coupling of 1-bromonaphthalene (B1665260) and 1-naphthylboronic acid. The success of such a strategy for an 8-substituted derivative would depend on the steric tolerance of the catalytic system and the availability of the requisite substituted naphthalene precursors.

Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organohalide, also catalyzed by palladium. Research into the synthesis of ortho-substituted 1,1'-binaphthalene derivatives has explored Stille coupling between (2-methoxy-1-naphthyl)-trimethylstannane and 1-iodo-2-methoxynaphthalene (B1296216). arkat-usa.org While this specific reaction gave low yields, it demonstrates the principle of using cross-coupling to form the binaphthyl bond between two substituted naphthalenes. arkat-usa.org A similar disconnection for 8-bromo-1,1'-binaphthalene would involve coupling an 8-bromo-1-halonaphthalene with a 1-(trialkylstannyl)naphthalene.

SRN1 Reaction: The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism has also been investigated for synthesizing sterically hindered binaphthyls. The reaction of 1-iodo-2-methoxynaphthalene with the anion of 2-naphthol (B1666908) under photostimulation has been shown to produce the corresponding binaphthyl derivative. arkat-usa.org This electron transfer-based method could potentially be applied to the synthesis of 8-bromo-1,1'-binaphthalene by reacting an 8-bromo-1-halonaphthalene with a 1-naphthyl nucleophile.

The following table outlines conceptual cross-coupling approaches to the target compound.

| Reaction Type | Naphthalene Precursor 1 | Naphthalene Precursor 2 | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 8-Bromo-1-naphthylboronic acid | 1-Halonaphthalene | Relatively mild conditions, high functional group tolerance. |

| Stille Coupling | 8-Bromo-1-(trialkylstannyl)naphthalene | 1-Halonaphthalene | Tolerant of a wide range of functional groups, but stannane (B1208499) reagents can be toxic. |

| SRN1 Reaction | 8-Bromo-1-halonaphthalene | Anion of 1-naphthol (B170400) (or similar nucleophile) | Useful for sterically hindered systems, proceeds via a radical mechanism. |

These advanced methods, while powerful, rely on the availability of the appropriately substituted naphthalene monomers. The synthesis of these starting materials would be a critical preliminary step in any such approach to 8-bromo-1,1'-binaphthalene.

Derivatization and Functionalization Strategies of 8 Bromo 1,1 Binaphthalene

Palladium-Catalyzed Cross-Coupling Reactions at the C8 Position

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govchemie-brunschwig.ch For 8-Bromo-1,1'-binaphthalene, these reactions provide a powerful means to introduce a wide range of substituents at the C8 position, further diversifying the chemical space accessible from this chiral backbone.

Suzuki-Miyaura Coupling for Aryl/Alkyl Substitutions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. chemie-brunschwig.chacs.org This reaction has been successfully applied to 8-Bromo-1,1'-binaphthalene to introduce various aryl and alkyl groups.

Key to the success of these couplings is the choice of catalyst, ligand, and reaction conditions. For instance, the use of sterically demanding and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(tBu)₃), has been shown to be effective for the coupling of aryl chlorides, a class of substrates often more challenging than aryl bromides. uwindsor.ca While specific examples for 8-Bromo-1,1'-binaphthalene are not extensively detailed in the provided results, the general principles of Suzuki-Miyaura coupling suggest that a range of aryl and alkyl boronic acids or esters could be coupled at the C8 position. The reaction typically proceeds under mild conditions and tolerates a variety of functional groups. uwindsor.carsc.org

A one-pot borylation/Suzuki-Miyaura cross-coupling protocol offers a streamlined approach, avoiding the isolation of the intermediate boronic ester. manchester.ac.uk This method has been demonstrated for the synthesis of biaryls from aryl halides and could be adapted for the derivatization of 8-Bromo-1,1'-binaphthalene. manchester.ac.uk

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 | Moderate to High |

| Alkylboronic acid | [Pd₂(dba)₃]/P(tBu)₃ | Cs₂CO₃ or KF | Dioxane or THF | Room Temp to 80 | Moderate to High |

This table represents generalized conditions based on literature for similar substrates and is for illustrative purposes.

Sonogashira Coupling for Alkynyl Substitutions

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. nih.govresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov

The introduction of alkynyl groups at the C8 position of 8-Bromo-1,1'-binaphthalene via Sonogashira coupling opens up avenues for further transformations, as the alkyne moiety can participate in a variety of subsequent reactions. The reaction conditions are generally mild and can be carried out in a variety of solvents. csic.es Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts. nih.gov

While specific examples for 8-Bromo-1,1'-binaphthalene are not explicitly detailed, the general applicability of the Sonogashira coupling to aryl bromides suggests its feasibility for this substrate. nih.govrsc.org

Table 2: Typical Sonogashira Coupling Conditions

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N or Piperidine | THF or DMF | Room Temp to 70 |

| Substituted Alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N or i-Pr₂NH | Toluene or Dioxane | 50-100 |

This table represents generalized conditions based on literature for similar substrates and is for illustrative purposes.

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.orgsnnu.edu.cn This reaction has become a vital tool in medicinal chemistry and materials science for the synthesis of arylamines. snnu.edu.cn

The application of the Buchwald-Hartwig amination to 8-Bromo-1,1'-binaphthalene allows for the introduction of a wide range of primary and secondary amines at the C8 position. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) and various biaryl phosphines being particularly effective. snnu.edu.cnacs.org The reaction is typically carried out in the presence of a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.org

While direct examples for 8-Bromo-1,1'-binaphthalene are not provided, the broad substrate scope of the Buchwald-Hartwig amination with aryl bromides strongly supports its applicability. purdue.eduacs.org

Table 3: General Buchwald-Hartwig Amination Conditions

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Primary or Secondary Amine | Pd(OAc)₂ / BINAP or other biaryl phosphine | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 |

This table represents generalized conditions based on literature for similar substrates and is for illustrative purposes.

Negishi and Kumada Couplings for Specific Organometallic Transformations

The Negishi and Kumada couplings are palladium- or nickel-catalyzed cross-coupling reactions that utilize organozinc and organomagnesium (Grignard) reagents, respectively. chemie-brunschwig.chacs.org These reactions offer alternative pathways for C-C bond formation and can be particularly useful for substrates that are incompatible with the conditions of other coupling reactions.

The Negishi coupling is known for its high functional group tolerance. chemie-brunschwig.ch The Kumada coupling, while employing more reactive Grignard reagents, can be highly effective for certain transformations. acs.org A study on the reaction of 8-bromo-1-naphthylmagnesium bromide with a quinine (B1679958) derivative highlights the potential for Grignard reagents derived from bromo-naphthalenes to participate in complex transformations. acs.org

Given the high reactivity of organozinc and organomagnesium reagents, the rate-determining step in these couplings is often the oxidative addition of the aryl halide to the metal center. whiterose.ac.uk The choice of solvent and catalyst is critical for achieving high yields and selectivity. acs.orgwhiterose.ac.uk

Nucleophilic Aromatic Substitution (SNAr) Reactions in the 8-Position

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. govtpgcdatia.ac.inlibretexts.org For this reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orglibretexts.org

In the case of 8-Bromo-1,1'-binaphthalene, the binaphthyl system itself does not inherently possess strong electron-withdrawing groups to facilitate a classical SNAr reaction under mild conditions. The presence of the bulky binaphthyl moiety could also sterically hinder the approach of a nucleophile. libretexts.org Therefore, direct SNAr at the C8 position of 8-Bromo-1,1'-binaphthalene is expected to be challenging without further activation of the aromatic system.

SNAr reactions generally proceed via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is a key factor in determining the feasibility of the reaction.

Directed Ortho-Metalation (DoM) and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. uwindsor.caacs.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. acs.org

For 8-Bromo-1,1'-binaphthalene, the bromine atom itself is not a strong directing group for ortho-metalation. However, if a suitable DMG were present on one of the naphthalene (B1677914) rings, it could direct lithiation to an adjacent position. The inherent structure of the binaphthyl system could also influence the regioselectivity of such a reaction.

The DoM process relies on the coordination of the organolithium base to the DMG, which increases the acidity of the ortho-protons, facilitating their removal. acs.org A wide variety of electrophiles can then be used to introduce new functional groups. While specific applications of DoM directly on the 8-Bromo-1,1'-binaphthalene scaffold are not detailed in the provided search results, the principles of DoM have been applied to other binaphthyl systems, for instance, in the synthesis of substituted BINOL derivatives. nih.govsmolecule.com

Multi-Functionalization and Sequential Reaction Strategies of 8-Bromo-1,1'-binaphthalene

The introduction of multiple functional groups onto the 8-Bromo-1,1'-binaphthalene scaffold is a nuanced area of synthetic chemistry, primarily governed by the steric hindrance imposed by the peri-position of the bromine atom. Direct electrophilic substitution on the brominated ring is often challenging. Consequently, multi-functionalization typically relies on sequential reaction strategies that leverage the bromine atom as a synthetic handle for introducing new functionalities through cross-coupling reactions or the formation of organometallic intermediates.

A prevalent strategy involves the transformation of the bromo group into a more reactive species, which can then undergo further reactions to build molecular complexity. This sequential approach allows for the controlled and stepwise introduction of different functional groups.

Sequential Functionalization via Organometallic Intermediates

The conversion of the C-Br bond at the 8-position into a carbon-metal bond is a powerful strategy for subsequent functionalization. This approach transforms the electrophilic carbon of the C-Br bond into a nucleophilic carbon center, opening pathways for reactions with a wide range of electrophiles.

Bromine-Lithium Exchange: A common method to generate a reactive intermediate is through bromine-lithium exchange. This reaction typically involves treating 8-Bromo-1,1'-binaphthalene with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. This process can selectively replace the bromine atom with a lithium atom, forming an 8-lithio-1,1'-binaphthyl species. This organolithium intermediate is a potent nucleophile and can react with various electrophiles to introduce a second functional group. For instance, selective monolithiation of dibromobiaryls has been successfully achieved in microflow systems, suggesting that similar selectivity could be applied to 8-Bromo-1,1'-binaphthalene. beilstein-journals.org

The resulting lithiated binaphthyl can be quenched with electrophiles such as:

Aldehydes or ketones to yield secondary or tertiary alcohols.

Carbon dioxide (CO₂) followed by an acidic workup to produce a carboxylic acid.

Chlorophosphines (e.g., chlorodiphenylphosphine) to introduce phosphine ligands. nih.gov

Grignard Reagent Formation: The formation of a Grignard reagent offers another route to an organometallic intermediate. Reacting 8-Bromo-1,1'-binaphthalene with magnesium metal would yield the corresponding 8-(bromomagnesium)-1,1'-binaphthyl. While less reactive than their organolithium counterparts, Grignard reagents are highly effective in a variety of cross-coupling reactions. Research on the reaction of 8-bromo-1-naphthylmagnesium bromide with other molecules has demonstrated the viability of forming and using Grignard reagents from the sterically hindered 8-position. acs.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and are well-suited for the functionalization of aryl halides like 8-Bromo-1,1'-binaphthalene. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 8-position.

The following table summarizes some of the key palladium-catalyzed cross-coupling reactions that could be applied to 8-Bromo-1,1'-binaphthalene for multi-functionalization:

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Introduced Functional Group |

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Aryl, Heteroaryl, Vinyl |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Alkynyl |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃/BINAP | Amino |

| Heck Coupling | Alkene | Pd(OAc)₂/P(o-tol)₃ | Alkenyl (Vinyl) |

| Stille Coupling | Organostannane Reagent (e.g., Ar-SnBu₃) | Pd(PPh₃)₄ | Aryl, Vinyl, Alkynyl |

This table presents potential reaction strategies based on established methods for aryl bromides.

For example, a Suzuki coupling reaction would allow for the introduction of a new aryl or vinyl group at the 8-position, leading to a biaryl or styrenyl-substituted binaphthalene system. Similarly, a Sonogashira coupling would introduce an alkynyl moiety, which can serve as a versatile handle for further transformations such as click chemistry or cyclization reactions.

Multi-Step Strategies Involving Initial Scaffold Construction

An alternative to the sequential functionalization of a pre-existing 8-Bromo-1,1'-binaphthalene molecule is the construction of a multi-functionalized binaphthyl scaffold from appropriately substituted naphthalene monomers. This approach is particularly useful for synthesizing symmetrically substituted binaphthyls, such as 8,8'-disubstituted derivatives.

One such method is the Ullmann coupling reaction, which involves the copper-promoted coupling of two aryl halide molecules. For instance, the synthesis of 8,8'-disubstituted 1,1'-binaphthyls has been achieved through the Ullmann coupling of 1-bromo-8-substituted naphthalenes. acs.org This strategy allows for the incorporation of functional groups at the 8- and 8'-positions from the outset of the synthesis.

Another approach involves the functionalization of a pre-formed binaphthyl core that has other reactive sites. For example, enantioselective synthesis of 8,8'-disubstituted binaphthyl ligands has been reported starting from 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol. nih.gov In this multi-step sequence, the existing methoxy (B1213986) and hydroxyl groups direct subsequent reactions, including bromination and formylation, to achieve the desired multi-functionalized product. nih.gov

These "scaffold-first" strategies highlight a different paradigm in which the desired multi-functionality is built into the molecule through a series of steps, rather than by derivatizing a single starting material like 8-Bromo-1,1'-binaphthalene.

Stereochemical Investigations and Chiroptical Characterization of 8 Bromo 1,1 Binaphthalene

Elucidation of Axial Chirality and Enantiomeric Purity

The chirality of 8-Bromo-1,1'-binaphthalene arises from hindered rotation around the C1-C1' single bond, a phenomenon known as atropisomerism. The bulky bromine atom at the 8-position, along with the hydrogen atom at the 8'-position, creates a significant steric barrier that restricts free rotation, leading to the existence of stable, non-superimposable mirror-image conformers (enantiomers).

The enantiomeric purity of 8-Bromo-1,1'-binaphthalene is crucial for its applications in asymmetric synthesis and materials science. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for separating and quantifying the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective in resolving racemic mixtures of binaphthalene derivatives. mdpi.comresearchgate.net The choice of mobile phase, often a mixture of alkanes and alcohols, plays a critical role in achieving optimal separation. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of chiral solvating agents or chiral derivatizing agents, can also be employed to determine enantiomeric purity. This method relies on the formation of diastereomeric complexes or derivatives that exhibit distinct NMR signals for each enantiomer, allowing for their quantification.

Enantioselective Synthesis and Resolution Techniques

The preparation of enantiomerically pure 8-Bromo-1,1'-binaphthalene can be achieved through two main strategies: enantioselective synthesis and resolution of a racemic mixture.

Enantioselective Synthesis: Asymmetric synthesis aims to directly produce one enantiomer in excess. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the construction of the biaryl backbone. nih.gov The use of chiral phosphine (B1218219) ligands in conjunction with a palladium catalyst can induce asymmetry in the coupling of a naphthalene-1-boronic acid with 1-bromo-8-iodonaphthalene, leading to the formation of enantioenriched 8-Bromo-1,1'-binaphthalene. The efficiency and enantioselectivity of this reaction are highly dependent on the structure of the chiral ligand and the reaction conditions. nih.gov

Resolution Techniques: Classical resolution involves the separation of a racemic mixture by converting the enantiomers into diastereomers through reaction with a chiral resolving agent. For binaphthalene derivatives, chiral acids or bases are commonly used. The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent removal of the resolving agent regenerates the enantiomerically pure binaphthyls.

Another approach is kinetic resolution, where one enantiomer of the racemate reacts at a faster rate with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer.

| Technique | Description | Key Considerations |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Column type, mobile phase composition, flow rate, temperature. |

| NMR with Chiral Auxiliaries | Formation of diastereomeric species with distinct NMR signals. | Choice of chiral solvating or derivatizing agent. |

| Asymmetric Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling with a chiral ligand. | Ligand structure, catalyst loading, temperature. |

| Classical Resolution | Formation and separation of diastereomeric salts. | Choice of resolving agent, crystallization conditions. |

Conformational Analysis and Interconversion Barriers

The conformational landscape of 8-Bromo-1,1'-binaphthalene is defined by the dihedral angle between the two naphthalene (B1677914) rings. The steric hindrance imposed by the substituents at the 8 and 8' positions dictates the rotational barrier, which is the energy required for the interconversion of the two enantiomers (racemization). nih.gov

Computational methods, such as Density Functional Theory (DFT), are valuable tools for investigating the ground-state geometries and the transition states for rotation. These calculations can provide insights into the dihedral angles of the stable conformers and the energy barriers to racemization. For substituted binaphthalenes, functional groups at the 2,2' and 8,8' positions significantly influence the rotational barriers. nih.gov The peri-positioned groups at the 8,8' positions can create a unique microenvironment affecting the molecule's topology. nih.gov

Experimental determination of the interconversion barrier can be achieved by monitoring the racemization of an enantiomerically enriched sample over time at a given temperature. The rate of racemization can be followed using techniques like polarimetry or chiral HPLC. The Gibbs activation energy (ΔG‡) for this process provides a quantitative measure of the conformational stability. For instance, related highly congested, axially chiral 1,8-bisphenolnaphthalenes have shown Gibbs activation energies for isomerization to be around 103.7 kJ/mol at 45.0 °C. nih.gov The presence of bulky substituents generally leads to higher rotational barriers and greater configurational stability. acs.org

| Parameter | Significance | Methods of Determination |

| Dihedral Angle | Defines the relative orientation of the naphthalene rings. | X-ray crystallography, Computational modeling (DFT). |

| Rotational Barrier (ΔG‡) | Energy required for enantiomeric interconversion. | Experimental (racemization studies), Computational modeling. |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules like 8-Bromo-1,1'-binaphthalene. libretexts.orggoogleapis.com These methods are based on the differential interaction of left and right circularly polarized light with a chiral substance. libretexts.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. ubc.ca An optically active molecule will exhibit characteristic positive or negative CD signals, known as Cotton effects, in the regions of its UV-Vis absorption bands. libretexts.org The sign and intensity of the Cotton effects are directly related to the three-dimensional arrangement of the chromophores in the molecule. By comparing the experimental CD spectrum of an unknown enantiomer with that of a reference compound with a known absolute configuration, or with theoretical spectra calculated using quantum chemical methods, the absolute configuration (R or S) can be assigned. ubc.ca

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of wavelength. libretexts.org An ORD spectrum displays a plain curve in regions where the molecule does not absorb light and shows a characteristic S-shaped curve, also known as a Cotton effect, in the vicinity of an absorption band. libretexts.org The sign of the Cotton effect in ORD is related to the absolute configuration of the molecule. While CD spectroscopy is often preferred due to its higher resolution, ORD can provide complementary information. ubc.ca

The combination of experimental CD/ORD data with theoretical calculations has become a reliable method for the unambiguous assignment of the absolute configuration of axially chiral biaryls.

| Technique | Principle | Application to 8-Bromo-1,1'-binaphthalene |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration (R/S) by analyzing Cotton effects. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Complementary method to CD for absolute configuration assignment. |

8 Bromo 1,1 Binaphthalene As a Precursor in Chiral Ligand Synthesis

Development of BINAP-Type Phosphine (B1218219) Ligands

The most prominent application of 8-bromo-1,1'-binaphthalene derivatives in ligand synthesis is in the creation of 8,8'-disubstituted phosphine ligands, which are analogues of the celebrated BINAP [2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]. These ligands maintain the core C2-symmetric binaphthyl structure but feature phosphine groups at the 8,8'-positions, creating a different bite angle and steric pocket compared to the classic 2,2'-substituted BINAP.

A detailed synthesis of an 8,8'-diphosphine binaphthyl ligand, specifically (R)-[1,1'-Binaphthalene]-8,8'-diylbis(diphenylphosphane), has been reported, starting from an enantiopure binaphthyl precursor. nih.govrsc.org The key steps involve the introduction of bromine atoms at the 8 and 8' positions, followed by a lithium-halogen exchange and subsequent phosphinylation.

The synthetic sequence begins with an appropriate binaphthyl derivative, such as (R)-2,2',7,7'-tetramethoxy-1,1'-binaphthalene. This precursor is subjected to bromination to install the bromo groups at the desired 8 and 8' positions. The subsequent and crucial step is the conversion of the C-Br bonds to C-P bonds. This is typically achieved via a lithium-halogen exchange reaction using an organolithium reagent like n-butyllithium at low temperatures, followed by quenching the resulting aryllithium species with a chlorophosphine, such as chlorodiphenylphosphine (B86185). nih.gov

A summary of a representative synthesis is provided in the table below.

| Step | Starting Material | Reagents and Conditions | Product | Yield | Description |

|---|---|---|---|---|---|

| 1 | (R)-2,2',7,7'-Tetramethoxy-1,1'-binaphthalene | N-Bromosuccinimide (NBS), Reflux | (R)-8,8'-Dibromo-2,2',7,7'-tetramethoxy-1,1'-binaphthalene | Not specified | Electrophilic aromatic bromination selectively installs bromine at the electron-rich 8 and 8' positions. |

| 2 | (R)-8,8'-Dibromo-2,2',7,7'-tetramethoxy-1,1'-binaphthalene | 1. n-BuLi, THF, -78 °C 2. ClPPh₂, -78 °C to rt | (R)-[2,2',7,7'-Tetramethoxy-1,1'-binaphthalene]-8,8'-diylbis(diphenylphosphane) | 50% | A double lithium-halogen exchange forms a dilithio intermediate, which is then trapped with chlorodiphenylphosphine to form the desired bis(phosphine) ligand. |

This methodology demonstrates that 8,8'-dibromo-1,1'-binaphthyl derivatives are viable and effective precursors for C2-symmetric diphosphine ligands. The unique topology imposed by the 8,8'-substitution pattern makes these ligands interesting candidates for applications in modern asymmetric catalysis. nih.gov

Synthesis of Chiral N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands that often rival or surpass phosphines in their ability to stabilize metal centers and promote catalysis. Chiral NHC ligands are frequently built upon established chiral backbones, including the 1,1'-binaphthyl unit. The typical synthesis involves constructing the imidazolium (B1220033) or related heterocyclic ring system onto the chiral scaffold. rsc.org

Despite the versatility of both the binaphthyl framework and NHC ligands, a survey of scientific literature reveals a lack of specific examples where 8-bromo-1,1'-binaphthalene is used as a direct precursor for the synthesis of chiral NHC ligands. The common strategies for creating binaphthyl-based NHCs often involve:

Starting from 2,2'-diamino-1,1'-binaphthyl (BINAM) and building the NHC ring through reactions with glyoxal (B1671930) and formaldehyde (B43269) derivatives. rsc.org

Using 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) as a starting point to introduce functionalities that can be converted into the NHC ring.

Bridging two imidazolium units with a 1,1'-binaphthyl moiety at the 2,2'-positions. rsc.org

A hypothetical route from 8-bromo-1,1'-binaphthalene could involve its conversion to an 8-amino-1,1'-binaphthyl derivative via cross-coupling reactions (e.g., Buchwald-Hartwig amination), which could then participate in the formation of an NHC ring. However, such a specific synthetic pathway originating from the 8-bromo compound is not prominently documented.

Construction of Phosphoramidite (B1245037) and Phosphite (B83602) Ligands

Phosphoramidite and phosphite ligands, particularly those derived from BINOL, are among the most successful and widely used monodentate chiral ligands in asymmetric catalysis. Their synthesis is modular and allows for extensive electronic and steric tuning. The standard and overwhelmingly prevalent method for their preparation involves the reaction of an axially chiral diol, such as BINOL, with a phosphorus trihalide (e.g., PCl₃) to form a phosphorochloridite intermediate. This intermediate is then reacted with a primary or secondary amine to yield a phosphoramidite, or with an alcohol to yield a phosphite. orgsyn.orgua.esresearchgate.net

There are no significant research findings that describe the use of 8-bromo-1,1'-binaphthalene as a precursor for these ligand classes. The core synthetic strategy relies on the formation of P-O bonds with the binaphthyl scaffold, a transformation for which the hydroxyl groups of BINOL are perfectly suited. Converting the aryl C-Br bond of 8-bromo-1,1'-binaphthalene into a C-O-P linkage is not a direct or common synthetic operation for this purpose.

Formation of Other Chiral Ligand Architectures (e.g., P,N-ligands, P,O-ligands, N,N-ligands)

The combination of different donor atoms within a single chiral ligand, such as in P,N, P,O, or N,N-ligands, can provide unique coordination properties and lead to highly effective catalysts. The binaphthyl framework is a popular scaffold for these mixed-donor ligands.

P,N and P,O-Ligands: The synthesis of these ligands typically starts from precursors that already contain the required heteroatoms, such as 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) or by coupling phosphine- and nitrogen/oxygen-containing fragments at different positions on the binaphthyl rings. researchgate.net

N,N-Ligands: This class of ligands is very often prepared from 2,2'-diamino-1,1'-binaphthyl (BINAM) or its derivatives. researchgate.netcas.cz Modern cross-coupling methods like the Buchwald-Hartwig amination or the Ullmann condensation are powerful tools for forming the necessary C-N bonds. researchgate.netsnnu.edu.cnoperachem.com

While these coupling reactions could theoretically be applied to 8-bromo-1,1'-binaphthalene to introduce nitrogen-based functionalities, specific examples of this strategy being used to synthesize well-defined 8,8'-N,N-ligands are not widely reported in the literature. One report describes an Ullmann homocoupling of 8-bromo-1-oxazolinylnaphthalene to form a C2-symmetric 8,8'-disubstituted binaphthyl, demonstrating that functionalization at the 8-position is feasible for creating new ligand architectures. researchgate.net However, this example results in a C-C bond formation to link the two chiral oxazoline-containing units, rather than creating a direct N,N-donor ligand set from an amino-functionalized precursor.

Advanced Applications in Asymmetric Catalysis Mediated by Derivatives of 8 Bromo 1,1 Binaphthalene

Enantioselective Hydrogenation of Olefins and Ketones

Derivatives of 1,1'-binaphthalene (B165201), particularly chiral phosphine (B1218219) ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are renowned for their exceptional performance in asymmetric hydrogenation reactions. nih.govnobelprize.org While direct use of 8-bromo-1,1'-binaphthalene is for derivatization, the resulting ligands are powerful tools for the enantioselective reduction of prochiral olefins and ketones to produce chiral alcohols and other valuable enantiopure compounds. For instance, rhodium and ruthenium complexes of BINAP and its analogues are highly effective for the hydrogenation of a variety of substrates, including α,β-unsaturated ketones and enamides. nih.govnobelprize.orgacs.org

The success of these catalysts lies in the C2-symmetric chiral environment created by the binaphthyl backbone, which effectively differentiates between the two faces of the prochiral substrate. nih.gov The substitution pattern on the binaphthyl core, which can be accessed through intermediates like 8-bromo-1,1'-binaphthalene, is crucial for tuning the electronic and steric properties of the ligand to achieve optimal reactivity and enantioselectivity for a specific substrate. nih.gov Research has shown that even subtle changes to the ligand structure can have a profound impact on the catalytic outcome. nobelprize.org

Table 1: Performance of BINAP Derivatives in Asymmetric Hydrogenation

| Substrate | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |

| N-(1-phenylethenyl)acetamide | Rh(COD)₂BF₄ / (R_c,S_a_)-3a | N-(1-phenylethyl)acetamide | 99% | acs.org |

| α-Dehydroamino acid derivatives | Rh(COD)₂BF₄ / (R_c_,S_a_)-3a or (R_c_,R_p_,S_a_)-3e | Chiral α-amino acid derivatives | 98% | acs.org |

| Itaconic acid dimethyl ester | [Rh(COD)₂][BF₄] / Menthyl binaphthylphosphite 1 | (S)-2-methylsuccinic acid dimethyl ester | Up to 95% | liv.ac.uk |

| (Z)-2-acyl-1-benzylidene-1,2,3,4-tetrahydroisoquinolines | BINAP-Ru complexes | Chiral isoquinoline (B145761) derivatives | High | nobelprize.org |

This table is representative of the performance of BINAP-type ligands, which are derivatives of the 1,1'-binaphthalene scaffold.

Asymmetric Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds in a stereocontrolled manner is a central theme in modern organic synthesis. nih.govrsc.org Derivatives of 8-bromo-1,1'-binaphthalene are precursors to a variety of chiral ligands that have been successfully employed in a multitude of asymmetric C-C bond-forming reactions. nih.govacs.org These ligands, when complexed with transition metals, can effectively orchestrate the formation of new stereocenters with high fidelity.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. organic-chemistry.orgnih.gov When catalyzed by chiral Lewis acids derived from 1,1'-binaphthyl scaffolds, this reaction can be rendered highly enantioselective. organic-chemistry.orgscielo.brscribd.com These catalysts activate the dienophile and create a chiral environment that directs the approach of the diene to one of the two enantiotopic faces of the dienophile. scielo.bracs.org For instance, chiral binaphthol (BINOL)-derived catalysts have been shown to be effective in promoting the asymmetric hetero-Diels-Alder reaction, leading to the synthesis of optically active six-membered heterocycles. organic-chemistry.org The substitution pattern on the BINOL ligand, which can be introduced via brominated intermediates, plays a critical role in the level of enantioselection achieved. acs.org

Table 2: Asymmetric Diels-Alder Reactions Catalyzed by Binaphthyl Derivatives

| Diene | Dienophile | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |

| Cyclopentadiene | α-Bromoacrolein | (S)-40 (a binaphthyl-derived catalyst) | (S)-bromo aldehyde adduct | 95% | scielo.br |

| Danishefsky's diene | Aromatic aldehydes | Chiral zinc catalysts with binaphthyl-based ligands | 2,3-dihydro-4H-pyran-4-one derivatives | High | organic-chemistry.org |

| Various dienes | α,β-Unsaturated aldehydes | Diarylprolinol silyl (B83357) ether (organocatalyst) | Exo-cycloadducts | High | acs.org |

This table showcases examples of asymmetric Diels-Alder reactions where the catalysts are derived from the broader 1,1'-binaphthyl family.

Transition metal-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Negishi reactions, are fundamental for the formation of C-C bonds, particularly in the synthesis of biaryl compounds and other complex architectures. acs.orguwindsor.ca The use of chiral ligands derived from the 1,1'-binaphthalene framework has enabled the development of asymmetric versions of these powerful reactions. nih.govresearchgate.netnih.gov For example, chiral phosphine ligands based on the BINAP structure are widely used in the asymmetric Suzuki-Miyaura coupling to generate axially chiral biaryls with high enantioselectivity. nih.govnih.gov Similarly, asymmetric Negishi cross-coupling reactions have been developed using chiral ligands to produce enantioenriched products. researchgate.netnih.gov The bromine atoms in 8-bromo-1,1'-binaphthalene can be transformed into phosphine or boronic acid functionalities, which are key components of ligands for these coupling reactions. nih.govmdpi.com

Table 3: Asymmetric Cross-Coupling Reactions with Binaphthyl-Derived Ligands

| Reaction Type | Substrates | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |

| Suzuki-Miyaura | 3-Methyl-2-bromophenylamides, 1-naphthaleneboronic acids | Pd / Chiral-bridged biphenyl (B1667301) monophosphine ligands | Axially chiral biaryl compounds | Up to 88% | researchgate.net |

| Negishi | Diarylzinc, Bromonaphthalene | Pd₂(dba)₃ / Chiral ferrocenylphosphine L13 | Chiral binaphthalene | 85% | researchgate.net |

| Heck | Unsymmetrical alkenes | Pd / Chiral phosphine ligands | Tertiary or quaternary stereocenters | >80% | uwindsor.ca |

This table provides examples of asymmetric cross-coupling reactions where the ligands are part of the broader family of chiral biaryl phosphines, including those derived from 1,1'-binaphthalene.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and versatile method for the enantioselective formation of C-C and C-heteroatom bonds. acs.orgnih.govrsc.orgacs.org Chiral ligands derived from 1,1'-binaphthalene, such as those based on BINAP and BINOL, have been instrumental in the development of highly enantioselective AAA reactions. nih.govacs.org These ligands create a chiral pocket around the palladium center, which allows for the differentiation of the enantiotopic termini of the η³-allyl intermediate, leading to high levels of enantioselectivity in the product. acs.org The development of new ligands, often synthesized from functionalized binaphthalene precursors, continues to expand the scope and utility of this important reaction. nih.govresearchgate.net

Table 4: Asymmetric Allylic Alkylation with Binaphthyl-Derived Ligands

| Substrate | Nucleophile | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |

| rac-1,3-Diphenylallyl acetate (B1210297) | Dimethyl malonate | Pd / Monodentate P-donor ligands (e.g., phosphoramidites) | Chiral alkylated product | High | nih.gov |

| Cinnamyl acetate derivatives | 1,3-Diketones | Pd / Nonsymmetric binaphthol-based phosphoramidite (B1245037) ligand L12 | Chiral alkylated product | Up to 94% | nih.gov |

| Vinyl aziridines | 1H-Pyrroles and 1H-indoles | Pd / Trost diphosphine ligands | N-alkylated branched products | Up to 96% | acs.org |

This table highlights the effectiveness of various ligands derived from the 1,1'-binaphthalene scaffold in asymmetric allylic alkylation.

The aldol (B89426) and Mannich reactions are fundamental C-C bond-forming reactions that provide access to β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively, which are key structural motifs in many natural products and pharmaceuticals. researchtrends.netorganic-chemistry.org The development of organocatalysts and metal-based catalysts derived from 1,1'-binaphthyls, such as BINOL, has led to significant advances in the asymmetric versions of these reactions. nih.govacs.orgresearchtrends.net For instance, organocatalysts derived from BINOL and amino acids have been shown to catalyze direct asymmetric syn-aldol reactions. researchtrends.net Similarly, chiral H₈-BINOL catalysts have been employed as Brønsted acids in direct asymmetric Mannich reactions, affording chiral β-amino carbonyls with excellent enantioselectivities. acs.org

Table 5: Asymmetric Aldol and Mannich Reactions with Binaphthyl-Derived Catalysts

This table demonstrates the utility of binaphthyl-derived catalysts in key C-C bond-forming reactions.

Asymmetric Oxidation and Reduction Methodologies

Beyond hydrogenation, derivatives of 8-bromo-1,1'-binaphthalene serve as precursors to ligands for a broader range of asymmetric oxidation and reduction reactions. The inherent chirality of the binaphthyl backbone can be effectively transmitted to a metal center, which then mediates the stereoselective transformation of a substrate. For example, chiral vanadium complexes have been used for the enantioselective oxidative coupling of 2-naphthols. researchgate.net Furthermore, the reduction of various functional groups can be achieved with high enantioselectivity using catalysts bearing binaphthyl-derived ligands. The ability to functionalize the binaphthyl core, for which 8-bromo-1,1'-binaphthalene is a key starting material, allows for the fine-tuning of the catalyst's properties to suit a specific oxidation or reduction reaction. nih.govbeilstein-journals.org

Computational and Theoretical Studies of 8 Bromo 1,1 Binaphthalene and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 8-bromo-1,1'-binaphthalene and its derivatives. These studies provide insights into how the introduction of a bromine atom and other substituents modifies the electron distribution, molecular orbitals, and, consequently, the reactivity of the binaphthyl system.

The electronic structure of substituted binaphthyl and quinoline (B57606) systems is significantly influenced by the nature of their substituents. acs.org The bromine atom at the 8-position of the 1,1'-binaphthalene (B165201) core generally acts as an electron-withdrawing group through its inductive effect, while also possessing electron-donating capabilities via resonance. This dual nature creates specific electronic properties within the conjugated system. Computational analyses, such as those determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for predicting reactivity. For instance, studies on similar scaffolds show that the localization of the HOMO can indicate sites susceptible to electrophilic attack.

The reactivity of binaphthalene derivatives is directly linked to these electronic effects. In studies of bifunctional naphthalene (B1677914) compounds, both electron-withdrawing and electron-donating groups have been shown to significantly influence reaction rates and efficiencies, for example, in DNA interstrand cross-linking reactions. wisconsin.edu Electron-withdrawing groups can facilitate certain reactions, while the steric bulk of substituents can also play a crucial role in determining the final product by preventing or allowing certain reaction pathways. wisconsin.edu

Table 1: Calculated Electronic Parameters for a Related Substituted Quinoline This table illustrates typical parameters obtained from quantum chemical calculations for a related bromo-substituted heterocyclic compound, providing an example of the data used to assess electronic structure.

| Parameter | Value | Unit |

| Molecular Weight | 292.17 | g/mol |

| XLogP3 | 2.80070 | - |

| Polar Surface Area | 28.2 | Ų |

| Density | 1.452 | g/cm³ |

| Refractive Index | 1.65 | - |

| Data derived from computational analysis of 8-bromo-2-(piperazin-1-yl)quinoline, a related compound, to exemplify typical calculated electronic parameters. |

Conformational Analysis and Molecular Dynamics Simulations

The stereochemical properties and applications of 8-bromo-1,1'-binaphthalene are dictated by its three-dimensional structure, particularly the rotational barrier around the C1-C1' bond. Conformational analysis and molecular dynamics (MD) simulations are powerful tools for exploring the potential energy surface, identifying stable conformers, and understanding the dynamics of atropisomerism.

The 1,1'-binaphthyl skeleton is characterized by axial chirality arising from hindered rotation around the pivotal C-C bond. researchgate.net Computational studies on the parent 1,1'-binaphthyl and its derivatives have found that these molecules can adopt a range of energetically similar conformations, with the dihedral angle between the two naphthalene rings varying significantly, often between approximately 60° and 120°. ethz.ch

Density Functional Theory (DFT) has been successfully applied to study the racemization barriers for the configurational inversion of 1,1'-binaphthyl and its derivatives. nih.gov These calculations identify the preferred pathways and transition states for inversion. For example, a study on a related binaphthyl derivative calculated a torsional barrier of about 44 kcal/mol, confirming its high configurational stability. mdpi.com

Molecular Dynamics (MD) simulations offer a way to observe the conformational changes of molecules over time. nih.govwhiterose.ac.uk By simulating the system at different temperatures, researchers can assess the flexibility of the binaphthyl backbone and the influence of substituents on its dynamic behavior. nih.govwhiterose.ac.uk Such simulations can reveal, for instance, that the binding of other molecules can induce conformational changes, such as the partial formation of an α-helix in a protein residue, which in turn stabilizes the complex. nih.gov

Table 2: Comparison of Calculated Racemization Barriers for Binaphthyl Scaffolds This table provides examples of computationally determined energy barriers for rotation around the C1-C1' bond in different binaphthyl systems.

| Compound | Computational Method | Calculated Barrier (kcal/mol) | Reference |

| (S)-Naph2T4 | B3LYP/6-311G+(3df,3pd)//B3LYP/6-31G(d,p) | ~44 | mdpi.com |

| 1,1'-Binaphthyl | DFT | (Not specified) | nih.gov |

| 2,2'-Diaryl-1,1'-binaphthalenes | B2-PLYP//B3LYP-D3/6-311++G(d,p) | (Consistent with experimental) | researcher.life |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is an indispensable tool for elucidating the mechanisms of chemical reactions involving 8-bromo-1,1'-binaphthalene and its derivatives. By calculating the energies of reactants, products, intermediates, and transition states, DFT allows for the detailed mapping of reaction pathways. researchgate.netwhiterose.ac.uk

Furthermore, DFT can be used to compare the feasibility of different reaction conditions. whiterose.ac.uk By calculating the Gibbs free energies for various possible reaction routes, researchers can predict the most likely mechanistic pathway. whiterose.ac.uk Studies on the configurational inversion of 1,1'-binaphthyl have used DFT to investigate various pathways and transition states, finding that the preferred pathway is an anti route with a centrosymmetric transition state. nih.gov This level of mechanistic detail is crucial for optimizing reaction conditions and designing new synthetic strategies.

Prediction of Spectroscopic Signatures and Chiroptical Responses

Computational methods, particularly DFT, are widely used to predict and interpret the spectroscopic properties of chiral molecules like 8-bromo-1,1'-binaphthalene. These predictions are vital for assigning absolute configurations and understanding the relationship between structure and optical properties.

Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are powerful techniques for stereochemical analysis. The comparison of experimental VCD and ECD spectra with those predicted by quantum chemical calculations allows for the unambiguous assignment of the absolute configuration of chiral molecules. researchgate.netresearchgate.net For binaphthyl derivatives, the VCD signal is strong because the hindered rotation around the 1,1'-bond creates a stable chiral chromophore. researchgate.net Computational simulations of VCD spectra have shown very good agreement with experimental results, allowing for the clear distinction between contributions from the binaphthyl skeleton and its functional groups. researchgate.net

The chiroptical properties of binaphthylene derivatives can also be modulated by external stimuli, such as redox processes. nih.gov Spectroelectrochemical techniques, complemented by theoretical calculations, can demonstrate how changes in the electronic state of redox-active substituents lead to substantial and reversible alterations in the optical and chiroptical signals. nih.gov This opens the door for the design of molecular switches. Theoretical modeling is also essential for interpreting resonance Raman optical activity and other advanced chiroptical spectroscopies, providing deep insight into the geometric and electronic structures of molecules. acs.org

Table 3: Key Chiroptical Techniques and the Role of Computation

| Technique | Abbreviation | Information Gained | Role of Computation |

| Electronic Circular Dichroism | ECD | Information about electronic transitions and absolute configuration. | Prediction of spectra for comparison with experimental data to assign configuration. researchgate.net |

| Vibrational Circular Dichroism | VCD | Information about molecular conformation and absolute configuration in solution. researchgate.net | Simulation of spectra to assign bands and determine conformation (e.g., dihedral angle). researchgate.net |

| Optical Rotatory Dispersion | ORD | Wavelength-dependent optical rotation, used to confirm absolute configuration. | Prediction of ORD curves to support ECD/VCD analysis. researchgate.net |

| Circularly Polarized Luminescence | CPL | Information on the chirality of excited states. | Modeling excited-state properties to understand emission characteristics. acs.org |

Computational Design Principles for New Ligand Architectures

The principles of computational chemistry are increasingly being applied to the de novo design of new chiral ligands based on scaffolds like 8-bromo-1,1'-binaphthalene. This rational design process aims to create ligands with optimized properties for applications in areas such as asymmetric catalysis.

A key principle in computational ligand design is the systematic modification of a known scaffold and the subsequent evaluation of the electronic and steric effects of these modifications. nih.gov For example, in the development of new BINAP-based aminophosphines, computational analysis was used to create a linear quantification of how different aryl substituents affect the electronic properties of the phosphorus center, as measured by ³¹P-NMR shifts. nih.gov This type of quantitative structure-property relationship is invaluable for tuning ligand properties.

The design of new ligands often involves identifying a suitable chiral backbone, such as the binaphthyl or spirobiindane skeletons, and then exploring various functionalizations. oup.com Computational methods, including molecular docking and scoring functions, can be used to predict how a designed ligand will interact with a metal center or a substrate in a catalytic reaction. nih.govopenmedicinalchemistryjournal.com These tools allow for the rapid sampling of vast sequence and conformational spaces to identify promising candidates before undertaking complex and costly synthesis. nih.gov Research has also focused on designing ligands that utilize specific structural features, such as the "major groove" of the 1,1'-binaphthalene unit, to create a well-defined chiral environment for catalysis. ethz.ch

Emerging Research Directions and Advanced Methodological Applications

Integration into Supramolecular Assemblies and Host-Guest Chemistry

The unique three-dimensional structure of the binaphthyl unit makes it an attractive building block for the construction of complex supramolecular architectures. The 8-bromo substituent on the 1,1'-binaphthalene (B165201) core serves as a key precursor for derivatives capable of engaging in specific non-covalent interactions, which are the cornerstone of supramolecular chemistry and host-guest recognition. scispace.comethernet.edu.et

Research has shown that derivatives of 1,1'-binaphthalene, particularly those with functional groups at the 8- and 8'-positions, can form highly organized supramolecular structures. For instance, 8,8′-dicarboxylic acid derivatives of 1,1'-binaphthalene are known to self-assemble into chiral gels. This self-assembly is driven by a combination of π–π stacking interactions between the aromatic naphthalene (B1677914) rings and hydrogen bonding between the carboxylic acid groups. These gels have shown potential for applications in specialized fields such as drug delivery and enantioselective catalysis. The synthesis of these dicarboxylic acids can potentially start from 8-Bromo-1,1'-binaphthalene, highlighting its role as a key intermediate.

Furthermore, the binaphthyl structural unit has been extensively incorporated into macrocyclic host compounds designed for molecular recognition. researchgate.netacs.org These macrocycles, often polyethers, leverage the rigid binaphthyl moiety to create pre-organized cavities capable of selectively binding guest molecules. acs.org The functionalization at the 8-position of the binaphthyl core can influence the size, shape, and electronic properties of the cavity, thereby tuning the host-guest binding affinity and selectivity. While direct studies on 8-Bromo-1,1'-binaphthalene as a host are limited, its potential to be converted into more complex structures for host-guest chemistry is a significant area of interest.

Applications in Organic Materials Science

The intrinsic properties of the 1,1'-binaphthalene unit, such as its chirality, rigidity, and fluorescence, make it a valuable component in the design of advanced organic materials. The presence of a bromo-substituent, as in 8-Bromo-1,1'-binaphthalene, offers a reactive site for polymerization or for the introduction of other functional groups to tailor material properties. cymitquimica.com

Binaphthalene derivatives are utilized in a variety of materials, including:

Polymers: The rigid binaphthyl structure can be incorporated into polymer backbones to create materials with high thermal stability and specific chiroptical properties. For example, polymethacrylates containing urethane-linked 1,1'-binaphthalene-2,2'-diol derivatives exhibit unique hydrogen bonding and chiroptical behavior.

Optoelectronic Devices: The optical properties of binaphthyl derivatives make them suitable for applications in optoelectronics. Bromo-substituted binaphthalenes, such as 2-bromo-1,1'-binaphthalene, are noted for their potential in the design of such devices, suggesting a similar potential for the 8-bromo isomer. cymitquimica.com

Liquid Crystals: Chiral binaphthol derivatives, particularly those substituted at various positions on the naphthalene rings, have been synthesized as chiral dopants for liquid crystal phases. tandfonline.com These dopants can induce a helical twist in the liquid crystal, leading to cholesteric phases with specific optical properties. The substitution pattern and the nature of the substituent are crucial in determining the twisting power. tandfonline.com

The synthetic utility of the bromo group allows 8-Bromo-1,1'-binaphthalene to be a key starting material for creating new monomers or functional materials within these classes.

| Material Class | Potential Role of 8-Bromo-1,1'-binaphthalene Derivative | Resulting Property |

| Chiral Polymers | Monomer precursor | High thermal stability, specific optical activity |

| Optoelectronic Materials | Intermediate for functional materials | Tunable photophysical properties |

| Liquid Crystals | Precursor for chiral dopants | Induction of helical twisting power |

Photoresponsive and Photochemical Transformations involving the Binaphthalene Core

The photochemical behavior of binaphthyl derivatives is an area of growing research, with applications in photoswitching and light-responsive materials. The substitution pattern on the binaphthyl core can significantly influence the photochemical reaction pathways.

A notable example involves the photochemical reaction of a 1,1'-binaphthyl derivative with acetyl groups at the 8 and 8' positions. In a proton-donating medium, one of the carbonyl groups is reduced to an alcohol. Subsequent reduction of the second carbonyl group, in either aprotic or proton-donating media, is followed by an intramolecular radical reaction. This leads to the formation of a new ring, specifically a 6-acetyl-6'-(α-hydroxyethyl)-5,5'-biacenaphthenyl structure. acs.org This demonstrates that functional groups at the 8-position can directly participate in photochemical transformations, leading to significant structural changes.

While this specific example uses acetyl groups, it underscores the potential for 8-Bromo-1,1'-binaphthalene to be converted into other photoactive derivatives. The development of binaphthyl-based systems that can undergo reversible photochemical reactions is of interest for creating molecular switches and dynamic materials. chim.it

Development of Novel Catalytic Systems and Methodologies

The 1,1'-binaphthalene framework is a cornerstone of asymmetric catalysis, with ligands such as BINAP and BINOL being widely used to create enantiomerically enriched products. smolecule.com 8-Bromo-1,1'-binaphthalene serves as a valuable starting material for the synthesis of new, potentially more effective, chiral ligands and catalysts. cymitquimica.com

The substitution at the 8- and 8'-positions can enforce a specific dihedral angle between the two naphthalene rings, which can be beneficial for certain catalytic reactions by enhancing stereoselectivity. The synthesis of axially chiral binaphthyls that are stable to atropisomerization, such as certain 8,8'-disubstituted derivatives, has been a key strategy in developing robust catalysts for reactions like enantioselective cyclopropanation. researchgate.net

A significant methodological advancement was demonstrated in a reaction involving the 8-bromo-1-naphthyl Grignard reagent. This reagent participates in an unexpected domino coupling and rearrangement with Cinchona alkaloid derivatives. The process involves cyclization and the migration of a quinuclidinylmethyl group, resulting in the formation of a novel chiral ring system, 5-aza-7H-benzo[no]tetraphene. acs.org This reaction highlights how the reactivity of a bromo-substituent at the 8-position of a naphthalene system can be harnessed to construct complex chiral molecules. acs.org

The development of non-symmetrically substituted 1,1'-binaphthyls is also a major focus in enantioselective catalysis, as these C1-symmetric ligands can offer unique reactivity and selectivity compared to their C2-symmetric counterparts. acs.org 8-Bromo-1,1'-binaphthalene, being an inherently non-symmetric molecule (unless a second substituent is present at the 8'-position), is an ideal precursor for this class of ligands.

| Catalytic Application | Role of 8-Bromo-1,1'-binaphthalene | Key Research Finding |

| Asymmetric Catalysis | Precursor for chiral ligands | 8,8'-disubstitution can create atropisomerically stable catalysts. researchgate.net |

| Novel Synthetic Methods | Precursor for reactive intermediates | The Grignard reagent of a related bromo-naphthalene derivative enables domino reactions to form complex chiral structures. acs.org |

| C1-Symmetric Ligands | Synthetic starting material | An ideal platform for creating non-symmetric ligands for enantioselective catalysis. acs.org |

Q & A

Q. What are the optimized synthetic routes for 8-bromo-1,1'-binaphthalene derivatives, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves coupling brominated naphthol precursors with aldehydes in methanolic ammonia. For example, 6-bromo-2-naphthol reacts with aryl/heteroaryl aldehydes under ambient conditions for 2–3 days to form crystalline 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazines . Key variables include solvent polarity (methanol or THF), stoichiometry of aldehydes (typically 2:1 ratio with naphthol), and reaction duration. Impurities in starting materials (e.g., <98% purity) can reduce yields, necessitating purification via column chromatography or recrystallization .

Q. How should researchers handle and store 8-bromo-1,1'-binaphthalene to ensure safety and stability?

Methodological Answer: Safety data sheets (SDS) for brominated naphthalenes recommend:

- Storage: In airtight containers under inert gas (N₂/Ar) at –20°C to prevent bromine displacement or oxidation .

- Handling: Use fume hoods, nitrile gloves, and eye protection due to potential skin/eye irritation. Post-exposure protocols include fresh air inhalation and medical observation for 48 hours if ingested .

- Waste disposal: Neutralize brominated byproducts with sodium bicarbonate before incineration .

Q. What spectroscopic techniques are critical for characterizing 8-bromo-1,1'-binaphthalene derivatives?

Methodological Answer:

- 1H/13C NMR: Assigns regiochemistry and confirms bromine substitution patterns. For example, coupling constants in NOESY spectra differentiate axial vs. equatorial bromine positions in binaphthalene frameworks .

- X-ray crystallography: Resolves absolute configuration in chiral derivatives (e.g., (R)- or (S)-enantiomers), as demonstrated for BINOL-like structures .

- Mass spectrometry (FAB-MS): Validates molecular weight and bromine isotopic patterns (e.g., 79Br/81Br 1:1 ratio) .

Advanced Research Questions

Q. How can 8-bromo-1,1'-binaphthalene be leveraged in asymmetric catalysis, and what ligand modifications enhance enantioselectivity?

Methodological Answer: 8-Bromo-1,1'-binaphthalene derivatives serve as precursors for chiral ligands like BINAP. For example:

- Phosphine ligands: Dibromo-binaphthalene reacts with diphenylphosphine oxide under reducing conditions (e.g., trichlorosilane) to form (S)-BINAP, achieving >90% yield .

- Steric tuning: Substituents at the 8-position (e.g., methoxy or methyl groups) modulate steric bulk, improving enantioselectivity in Suzuki-Miyaura couplings or hydrogenations .

Q. What experimental strategies resolve contradictions in reported optical activity data for 8-bromo-1,1'-binaphthalene derivatives?

Methodological Answer: Discrepancies in optical rotation ([α]D) often arise from aggregation effects or solvent polarity. For instance:

- Aggregation-Induced Polarization (AIP): THF solutions of (S)-BINOL derivatives show concentration-dependent [α]D shifts, with rotations decreasing by ~50% at 40% solute concentration .

- Solvent screening: Compare polar (DMSO) vs. non-polar (toluene) solvents to isolate solvent-solute interactions. Polar solvents stabilize charge-transfer states, altering optical activity .

Q. How do regioselectivity challenges in bromination impact the synthesis of 8-bromo-1,1'-binaphthalene isomers?

Methodological Answer: Bromination at the 8-position competes with 2- or 6-substitution due to naphthalene’s aromatic resonance. Strategies include:

Q. What methodologies validate the biological activity of 8-bromo-1,1'-binaphthalene derivatives, such as antimicrobial effects?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) assays: Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, 8-bromo-naphthoxazines show MIC values of 12.5–50 µg/mL, correlating with electron-withdrawing substituents enhancing membrane disruption .

- Docking studies: Compare ligand-receptor binding (e.g., HIV-1 reverse transcriptase) using molecular dynamics to identify pharmacophore motifs .

Data Analysis and Contradictions

Q. How should researchers address conflicting reports on reaction yields for 8-bromo-1,1'-binaphthalene synthesis?

Methodological Answer:

Q. What computational tools predict the regiochemical outcomes of bromination in binaphthalenes?

Methodological Answer: